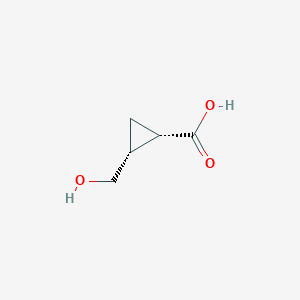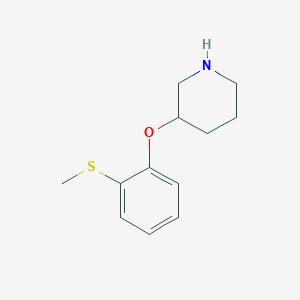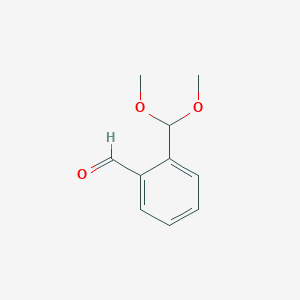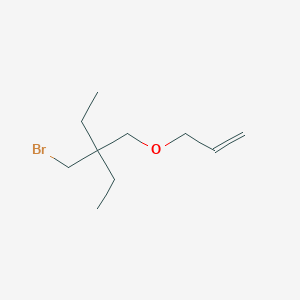![molecular formula C9H18ClNO B13529806 7-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13529806.png)
7-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-8-oxa-2-azaspiro[45]decane hydrochloride is a spiro compound characterized by its unique bicyclic structure, which includes a spiro linkage between two ringsThe molecular weight of 7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is 191.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride can be achieved through a convenient method involving commercially available reagents. One such method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction proceeds through alkylation and heterocyclization steps, resulting in the formation of the spiro compound. The free amine is then converted into its hydrochloride salt form .
Industrial Production Methods
While specific industrial production methods for 7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen with a catalyst like Raney nickel are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of biologically active compounds.
Biology: The compound is used in the study of enzyme inhibitors and other biological pathways.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor for enzymes like FGFR4, which is involved in the treatment of hepatocellular carcinoma . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is unique due to its specific spiro linkage and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H18ClNO |
|---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
7-methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-8-6-9(3-5-11-8)2-4-10-7-9;/h8,10H,2-7H2,1H3;1H |
InChI Key |
UFVBTEQQGACZEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCNC2)CCO1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B13529727.png)
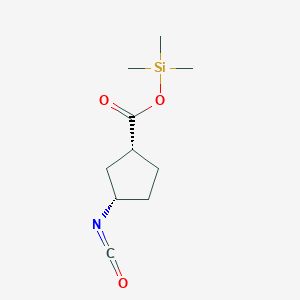
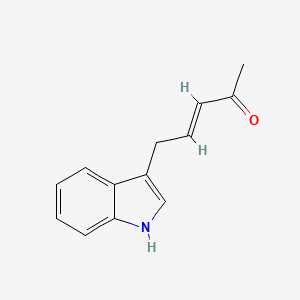



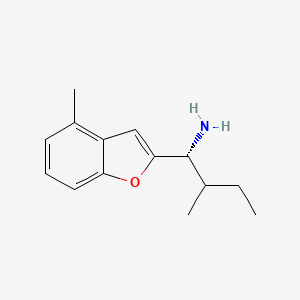

![8-Methylpyrido[4,3-d]pyrimidin-5-amine](/img/structure/B13529777.png)
